molecular formula C22H18N2O4S B2448586 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 906783-54-8

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2448586
CAS No.: 906783-54-8
M. Wt: 406.46
InChI Key: XJBCDVHXSQQZQD-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, as a derivative of the benzothiazole scaffold, is known for its wide range of biological properties. It's particularly notable for its potential in cancer treatment. Recent studies have focused on structural modifications of the benzothiazole scaffold, developing various series of benzothiazoles and their conjugates as new antitumor agents. These modifications aim to enhance the compound's efficacy and selectivity against tumor cells. Research indicates that these benzothiazole derivatives possess potent anticancer activity and hold promise as future drug candidates. The design of benzothiazole conjugates is also driven by the potential for these compounds to exhibit a synergistic effect when used in combination with other drugs, allowing for lower dosages and the development of new-generation drugs. However, the full characterization of their toxicity is essential for their safe clinical use in cancer treatment (Ahmed et al., 2012).

Versatility in Medicinal Chemistry

The benzothiazole nucleus is integral to various natural products and pharmaceutical agents. Its versatility is reflected in its broad spectrum of pharmacological activities. Benzothiazole derivatives are not only potential antitumor agents but also exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. This structural simplicity and the ease of synthesis provide immense scope for developing chemical libraries, contributing to the discovery of new chemical entities that could progress towards the market. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, signifying the increasing importance of the benzothiazole nucleus in the area of drug discovery (Kamal et al., 2015).

Broad Pharmacological Properties

The compound's relation to the benzothiazole class signifies its potential in treating various diseases. Benzothiazole and its derivatives exhibit a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal activities. The diversity in pharmacological activity and structural diversity makes benzothiazole derivatives a highly interesting series of compounds in medicinal chemistry. This broad spectrum of activity indicates the potential of these compounds as therapeutic agents and diagnostic probes (Keri et al., 2015).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-26-17-12-13-18(27-2)20-19(17)23-22(29-20)24-21(25)14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBCDVHXSQQZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.